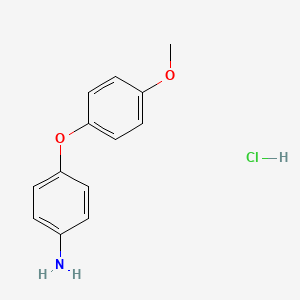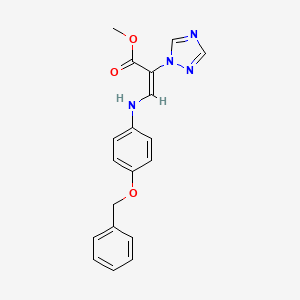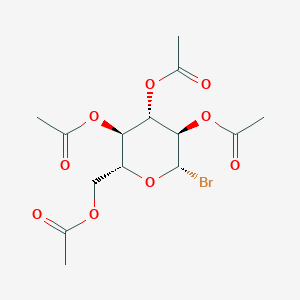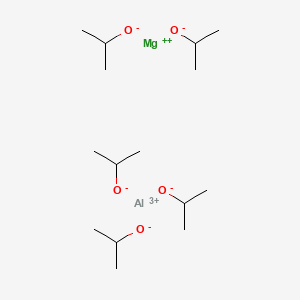
4-(4-Methoxyphenoxy)aniline hydrochloride
説明
“4-(4-Methoxyphenoxy)aniline hydrochloride” is a chemical compound with the molecular formula C13H14ClNO2 . It has a molecular weight of 251.71 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H13NO2.ClH/c1-15-11-6-8-13 (9-7-11)16-12-4-2-10 (14)3-5-12;/h2-9H,14H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The melting point of “this compound” is 210°C . Its molecular weight is 251.71 .科学的研究の応用
1. Optimization in Src Kinase Inhibition
The compound 4-(4-Methoxyphenoxy)aniline hydrochloride and its analogs show potential in inhibiting Src kinase activity. Studies like the one by Boschelli et al. (2001) demonstrated the optimization of similar compounds for increased inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer treatment research (Boschelli et al., 2001).
2. Synthesis and Characterization in Organic Chemistry
Research by Ramasamy et al. (2010) explored the synthesis of substituted 4-methoxy-1H-quinolin-2-ones from various substituted anilines, including compounds structurally similar to this compound. This kind of research contributes to the broader understanding of chemical synthesis and characterization in organic chemistry (Ramasamy et al., 2010).
3. Involvement in Enzymatic Processes
Studies like the one conducted by Cambou et al. (1984) on aniline hydroxylase activities demonstrate the involvement of compounds like this compound in enzymatic processes, particularly in the context of hemoglobin function. This research has implications for understanding biochemical pathways and drug development (Cambou et al., 1984).
4. Ultrasonic Degradation Studies
The study by Jiang et al. (2002) looked into the ultrasonic degradation of aromatic compounds like aniline, which is structurally related to this compound. This kind of research is significant in environmental chemistry, especially for understanding the degradation pathways of organic pollutants (Jiang et al., 2002).
5. Electrocatalytic Oxidation Research
Li et al. (2003) conducted a study on aniline degradation through electrocatalytic oxidation, which is relevant for compounds like this compound. Such research has applications in environmental remediation and wastewater treatment (Li et al., 2003).
6. Synthesis and Antimicrobial Activity
Research on novel quinazolinone derivatives by Habib et al. (2013), which includes reactions with primary aromatic amines similar to this compound, contributes to understanding their antimicrobial properties. This research has implications for the development of new antibiotics and antifungal agents (Habib et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4-(4-methoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGDSMFJNISZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
![4,4,4-trifluoro-1-phenyl-1,3-butanedione 1-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150631.png)
![(4-methoxyphenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}methanamine](/img/structure/B3150635.png)
cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane](/img/structure/B3150640.png)

![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)


![Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B3150670.png)
![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)

![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid](/img/structure/B3150696.png)
![[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B3150704.png)
![(2R)-2-[(1S)-1-Methylpropyl]succinic acid 4-tert-butyl ester](/img/structure/B3150710.png)